molecular formula C32H39NO8 B11212677 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-triethoxyphenyl)methanone

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B11212677
M. Wt: 565.7 g/mol
InChI Key: UEDXOJJTKVYBCA-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, phenoxy, and isoquinoline moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-triethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Methoxy Group Introduction: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Phenoxy Group Attachment: The phenoxy group can be attached through nucleophilic substitution reactions, where a phenol reacts with a suitable leaving group.

    Final Coupling: The final step involves coupling the isoquinoline derivative with the triethoxyphenylmethanone moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural complexity allows it to interact with various biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-triethoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-1-((4-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
  • (6,7-dimethoxy-1-((4-chlorophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

Uniqueness

Compared to similar compounds, (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-triethoxyphenyl)methanone stands out due to the presence of the triethoxyphenyl group, which may impart unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C32H39NO8

Molecular Weight

565.7 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C32H39NO8/c1-7-38-29-17-22(18-30(39-8-2)31(29)40-9-3)32(34)33-15-14-21-16-27(36-5)28(37-6)19-25(21)26(33)20-41-24-12-10-23(35-4)11-13-24/h10-13,16-19,26H,7-9,14-15,20H2,1-6H3

InChI Key

UEDXOJJTKVYBCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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